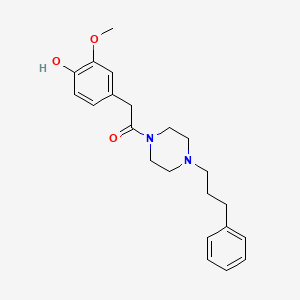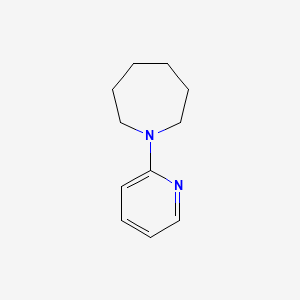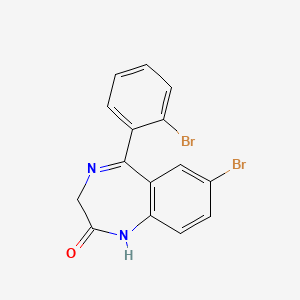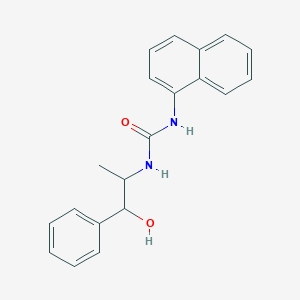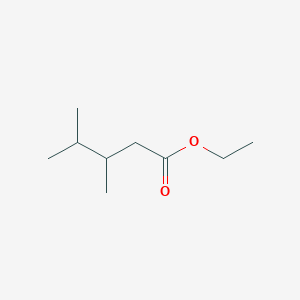
Ethyl 3,4-dimethylpentanoate
Overview
Description
Ethyl 3,4-dimethylpentanoate is a chemical compound with the formula C9H18O2 . It has a molecular weight of 158.2380 .
Molecular Structure Analysis
The molecular structure of Ethyl 3,4-dimethylpentanoate consists of a pentanoate backbone with two methyl groups attached to the 3rd and 4th carbon atoms, and an ethyl group attached to the carboxylate group .Physical And Chemical Properties Analysis
Ethyl 3,4-dimethylpentanoate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed.Scientific Research Applications
Chemical and Biological Studies
Ethyl 3,4-dimethylpentanoate, while not directly studied, is closely related to derivatives studied for their biological effects. For instance, derivatives of allenolic acid, chemically related to ethyl 3,4-dimethylpentanoate, have been studied for their strong estrogenic activity. These derivatives, such as 3-(6-methoxy-2-naphthyl)-2-2-dimethylpentanoic acid, showed significant biological effects (Sturnick & Gargill, 1952).
Solubility Studies
Ethyl 3,4-dimethylpentanoate's solubility characteristics, while not directly studied, can be inferred from research on similar compounds. Studies on the solubility of 3,4-dimethylphenol in binary mixtures, including ethyl acetate with alcohols, are relevant for understanding the solubility behavior of ethyl 3,4-dimethylpentanoate in various solvents (Domańska, 1988).
Spectroscopy and Structural Analysis
Research involving the spectroscopic and diffractometric study of polymorphism in compounds structurally similar to ethyl 3,4-dimethylpentanoate has been conducted. These studies focus on characterizing the subtle structural differences in such compounds using various molecular spectroscopic methods (Vogt et al., 2013).
Synthesis and Reaction Studies
Studies on the synthesis of related compounds, such as the Michael reaction of 3,4-dimethylpyrrole, provide insights into the synthetic pathways that could potentially involve ethyl 3,4-dimethylpentanoate. These studies explore various reactions and their yields, which are significant for the chemical synthesis of related compounds (Cheng, Bowman, & Legoff, 1976).
Pharmaceutical Applications
While not directly involving ethyl 3,4-dimethylpentanoate, studies on related compounds have explored their potential in pharmaceutical applications. For example,research on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, a structurally related compound, has been conducted to understand its polymorphic forms and their implications in pharmaceutical development (Vogt et al., 2013).
Antioxidant and Anti-Inflammatory Activities
The synthesis and evaluation of compounds structurally similar to ethyl 3,4-dimethylpentanoate for their antioxidant and anti-inflammatory activities have been studied. For instance, the study of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates provided insights into their potential therapeutic applications (Madhavi & Sreeramya, 2017).
Fluorescence Properties for Bioactive Compounds
Research on the synthesis and fluorescence properties of new ester derivatives of isothiazolo[4,5-b]pyridine, which share structural similarities with ethyl 3,4-dimethylpentanoate, contributes to the understanding of the optical properties of these compounds in different solvents. Such studies are crucial in developing bioactive compounds with specific fluorescence characteristics (Krzyżak, Śliwińska, & Malinka, 2015).
Odor Thresholds in Food Science
The study of odor thresholds of various branched esters, including compounds related to ethyl 3,4-dimethylpentanoate, has implications in food science. Understanding the odor characteristics of these esters can contribute to the development of flavor profiles in food products (Takeoka, Buttery, Turnbaugh, & Benson, 1995).
Safety And Hazards
Ethyl 3,4-dimethylpentanoate is classified as a potentially hazardous substance. It has been assigned the GHS02 pictogram, indicating that it is flammable . Precautionary measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
ethyl 3,4-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-11-9(10)6-8(4)7(2)3/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTYSQUKMOHFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516469 | |
| Record name | Ethyl 3,4-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dimethylpentanoate | |
CAS RN |
6570-83-8 | |
| Record name | Ethyl 3,4-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-2-[[2-(3-oxobutanoylamino)acetyl]amino]pentanoic Acid](/img/structure/B1659438.png)

![Carbamic acid, [1-(diphenoxyphosphinyl)ethyl]-, phenylmethyl ester](/img/structure/B1659441.png)
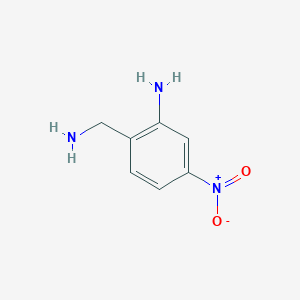
![3-[3-(4-Tert-butylphenyl)-ureido]-benzoic acid](/img/structure/B1659445.png)
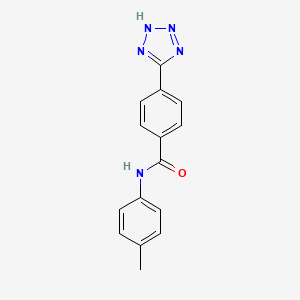

![1-{3-[4-(diphenylmethyl)-1-piperazinyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B1659452.png)
